
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is a chemical compound that consists of a silver ion coordinated with a thiolate ligand derived from 2,4,4,6,6-pentamethylheptane-2-thiol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate typically involves the reaction of silver nitrate with 2,4,4,6,6-pentamethylheptane-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
AgNO3+C7H7S→AgS-C7H7+HNO3
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate can undergo various chemical reactions, including:
Oxidation: The thiolate ligand can be oxidized to form disulfides.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The thiolate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other thiols or phosphines.
Major Products Formed
Oxidation: Disulfides and silver oxide.
Reduction: Metallic silver and the corresponding thiol.
Substitution: New silver-thiolate complexes with different ligands.
Scientific Research Applications
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate has several scientific research applications:
Materials Science: Used in the synthesis of silver nanoparticles and nanocomposites.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: Investigated for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of conductive inks and coatings.
Mechanism of Action
The mechanism of action of Silver;2,4,4,6,6-pentamethylheptane-2-thiolate involves the interaction of the silver ion with biological molecules or substrates. The silver ion can disrupt cellular processes in microorganisms, leading to antimicrobial effects. In catalysis, the silver ion can facilitate electron transfer and activate substrates for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Silver;2,2,4,6,6-pentamethylheptane-2-thiolate
- Silver;2,4,4,6,6-tetramethylheptane-2-thiolate
- Silver;2,4,4,6,6-trimethylheptane-2-thiolate
Uniqueness
Silver;2,4,4,6,6-pentamethylheptane-2-thiolate is unique due to the specific steric and electronic properties imparted by the 2,4,4,6,6-pentamethylheptane-2-thiolate ligand. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
43126-83-6 |
|---|---|
Molecular Formula |
C12H25AgS |
Molecular Weight |
309.26 g/mol |
IUPAC Name |
silver;2,4,4,6,6-pentamethylheptane-2-thiolate |
InChI |
InChI=1S/C12H26S.Ag/c1-10(2,3)8-11(4,5)9-12(6,7)13;/h13H,8-9H2,1-7H3;/q;+1/p-1 |
InChI Key |
WNYXGRDJGRANQR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)[S-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


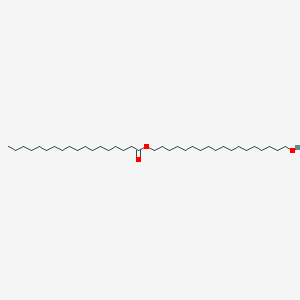
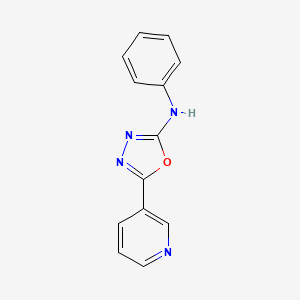
![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
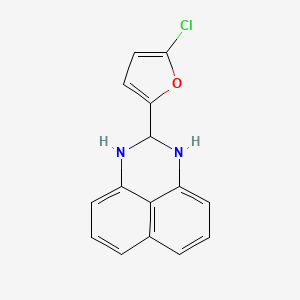
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

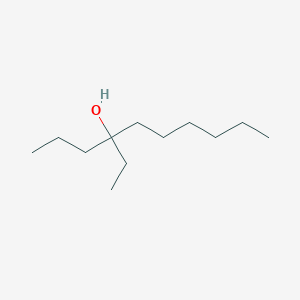

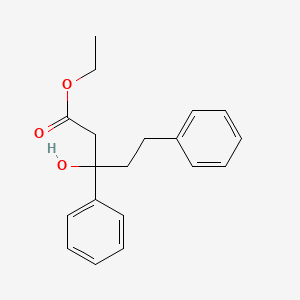
![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
